molecular formula C10H7ClFNO2 B6187833 6-fluoroquinoline-4-carboxylic acid hydrochloride CAS No. 2639464-61-0

6-fluoroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B6187833
CAS No.: 2639464-61-0
M. Wt: 227.6
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Description

6-Fluoroquinoline-4-carboxylic acid hydrochloride is a fluorinated quinoline derivative. This compound is part of the broader class of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable carboxylic acid derivatives under cyclization conditions . The reaction conditions often involve the use of catalysts such as copper salts and ligands like proline in green solvents like aqueous ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

6-Fluoroquinoline-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoroquinoline-4-carboxylic acid hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Uniqueness

6-Fluoroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its ability to penetrate bacterial cells and inhibit DNA gyrase more effectively than some other fluoroquinolones .

Properties

CAS No.

2639464-61-0

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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